molecular formula C9H10BrN7 B13994896 6-(5-Bromo-2-hydrazinylphenyl)-1,3,5-triazine-2,4-diamine CAS No. 30101-80-5

6-(5-Bromo-2-hydrazinylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B13994896
CAS No.: 30101-80-5
M. Wt: 296.13 g/mol
InChI Key: OJPMICYQGVOACY-UHFFFAOYSA-N
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Description

6-(5-Bromo-2-hydrazinylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromine atom, hydrazinyl group, and a triazine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Bromo-2-hydrazinylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable aromatic precursor, followed by the introduction of the hydrazinyl group and subsequent formation of the triazine ring. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

6-(5-Bromo-2-hydrazinylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the hydrazinyl group, leading to the formation of amines or other derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

6-(5-Bromo-2-hydrazinylphenyl)-1,3,5-triazine-2,4-diamine has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.

    Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(5-Bromo-2-hydrazinylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s hydrazinyl group can form covalent bonds with specific amino acid residues in proteins, altering their function. Additionally, the triazine ring may participate in π-π interactions with aromatic residues, influencing molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-nitropyridine
  • 5-Bromo-2-hydroxy-3-nitropyridine
  • 5-Bromo-2-hydrazinyl-1,3-benzothiazole

Uniqueness

Compared to these similar compounds, 6-(5-Bromo-2-hydrazinylphenyl)-1,3,5-triazine-2,4-diamine stands out due to its combination of a bromine atom, hydrazinyl group, and triazine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

30101-80-5

Molecular Formula

C9H10BrN7

Molecular Weight

296.13 g/mol

IUPAC Name

6-(5-bromo-2-hydrazinylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C9H10BrN7/c10-4-1-2-6(17-13)5(3-4)7-14-8(11)16-9(12)15-7/h1-3,17H,13H2,(H4,11,12,14,15,16)

InChI Key

OJPMICYQGVOACY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NC(=NC(=N2)N)N)NN

Origin of Product

United States

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